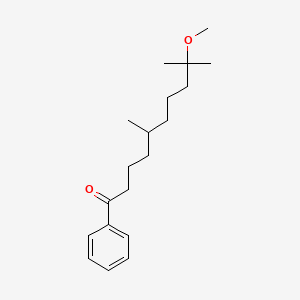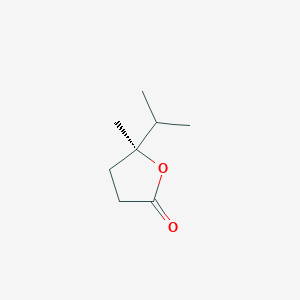
lithium;2-chloro-3H-thiophen-3-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-chloro-3H-thiophen-3-ide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a lithium ion and a chlorine atom attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
The synthesis of lithium;2-chloro-3H-thiophen-3-ide can be achieved through several methods. One common approach involves the reaction of 2-chlorothiophene with a lithium reagent, such as n-butyllithium, under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting product is then purified through techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The choice of reagents, solvents, and reaction conditions can vary depending on the specific requirements of the production process. Optimization of these parameters is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Lithium;2-chloro-3H-thiophen-3-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction reactions of this compound typically involve the reduction of the chlorine atom to form the corresponding thiophene derivative. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions involve the replacement of the chlorine atom with other functional groups, such as alkyl or aryl groups, using reagents like Grignard reagents or organolithium compounds.
Scientific Research Applications
Lithium;2-chloro-3H-thiophen-3-ide has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: Thiophene derivatives, including this compound, are studied for their potential biological activities. They have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.
Medicine: Research is ongoing to explore the therapeutic potential of thiophene derivatives in treating various diseases. Their unique chemical properties make them suitable candidates for drug development.
Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other industrial applications. Their electronic properties make them valuable in the development of advanced materials.
Mechanism of Action
The mechanism of action of lithium;2-chloro-3H-thiophen-3-ide involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can modulate various cellular processes by interacting with enzymes, receptors, and other proteins. For example, they may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
The exact molecular targets and pathways can vary depending on the specific thiophene derivative and its chemical structure. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Lithium;2-chloro-3H-thiophen-3-ide can be compared with other thiophene derivatives to highlight its uniqueness. Similar compounds include:
2-chlorothiophene: A precursor in the synthesis of this compound, it lacks the lithium ion but shares the chlorine-substituted thiophene ring.
2-bromothiophene: Similar to 2-chlorothiophene but with a bromine atom instead of chlorine. It exhibits different reactivity and properties due to the presence of bromine.
3-thiophenecarboxaldehyde: A thiophene derivative with an aldehyde functional group. It is used in various organic synthesis reactions and has different chemical properties compared to this compound.
The unique combination of the lithium ion and chlorine atom in this compound imparts specific chemical and physical properties that distinguish it from other thiophene derivatives. These properties make it valuable for specific applications in research and industry.
Properties
CAS No. |
60729-36-4 |
|---|---|
Molecular Formula |
C4H2ClLiS |
Molecular Weight |
124.5 g/mol |
IUPAC Name |
lithium;2-chloro-3H-thiophen-3-ide |
InChI |
InChI=1S/C4H2ClS.Li/c5-4-2-1-3-6-4;/h1,3H;/q-1;+1 |
InChI Key |
USTFXBRBTMUEJI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CSC(=[C-]1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


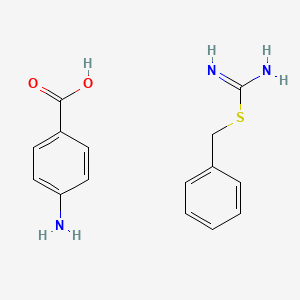
![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)

![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
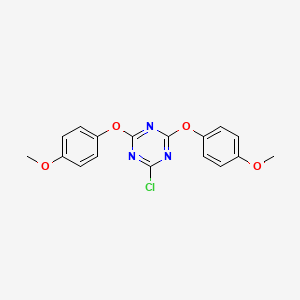
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)
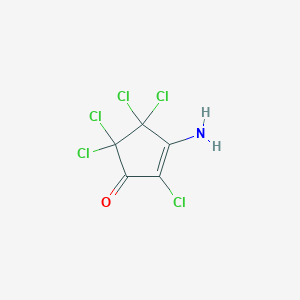

![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)
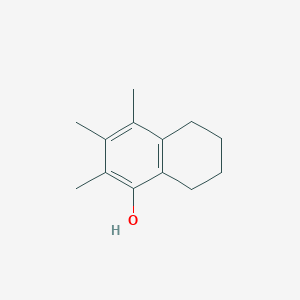
![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)
